molecular formula C18H14N2O3S B3718488 2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile

2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile

Cat. No. B3718488
M. Wt: 338.4 g/mol
InChI Key: PVDMSKVUICNMPI-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile, also known as DMABN, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of benzothiazole derivatives and has been studied extensively for its various biological properties.

Mechanism of Action

2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile exerts its biological effects by interacting with specific molecular targets in cells. It has been found to inhibit the activity of enzymes such as topoisomerase and tyrosine kinase, which are involved in cell proliferation and survival. 2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile also modulates specific signaling pathways, such as the PI3K/Akt/mTOR pathway, which plays a crucial role in cancer cell survival.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile has been shown to have various biochemical and physiological effects on cells. It induces apoptosis in cancer cells by activating specific pathways, leading to cell death. 2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile also inhibits the growth of pathogenic microorganisms by disrupting their cellular processes. Additionally, it has been found to possess anti-inflammatory properties by modulating specific cytokines and chemokines.

Advantages and Limitations for Lab Experiments

2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile has several advantages for laboratory experiments, including its ease of synthesis and availability. It also has a high degree of selectivity for specific molecular targets, making it an ideal candidate for studying specific biological processes. However, 2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile has certain limitations, including its low solubility in water and potential toxicity at high doses.

Future Directions

There are several future directions for the study of 2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile. One potential avenue is the development of novel 2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile derivatives with improved solubility and bioavailability. Another area of research is the investigation of 2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile's potential for combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the precise molecular mechanisms of 2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile's biological effects and its potential for clinical applications.

Scientific Research Applications

2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile has been studied for its various biological properties, including its anticancer, antimicrobial, and anti-inflammatory activities. It has been found to induce apoptosis in cancer cells by inhibiting the activity of specific enzymes and signaling pathways. 2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile has also shown promising results in inhibiting the growth of various pathogenic microorganisms, including bacteria and fungi.

properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-22-14-8-11(9-15(23-2)17(14)21)7-12(10-19)18-20-13-5-3-4-6-16(13)24-18/h3-9,21H,1-2H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDMSKVUICNMPI-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=C(C#N)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C(\C#N)/C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile
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2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile
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2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile
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2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile

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